2-(4-acetylphenoxy)-N-methylacetamide
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Description
“2-(4-acetylphenoxy)-N-methylacetamide” is a chemical compound with the molecular formula C10H11NO3 . It has a molecular weight of 193.2 . The compound is solid in its physical form .
Synthesis Analysis
A related compound, a nine-coordinated Yb(III) complex [YbL 3 (Phen)], was synthesized using 2-(4-acetylphenoxy)acetic acid, YbCl 3.6H 2 O, NaOH, and 1,10-phenanthroline . The complex was characterized by IR and X-ray single-crystal diffraction analysis .
Molecular Structure Analysis
The InChI code for “2-(4-acetylphenoxy)-N-methylacetamide” is 1S/C10H11NO3/c1-7(12)8-2-4-9(5-3-8)14-6-10(11)13/h2-5H,6H2,1H3,(H2,11,13) . The InChI key is WNPYFCWDYCFXJA-UHFFFAOYSA-N .
Chemical Reactions Analysis
While specific chemical reactions involving “2-(4-acetylphenoxy)-N-methylacetamide” are not available, a related compound, “2-(4-acetylphenoxy)acetic acid”, has been used in the synthesis of a Yb(III) complex .
Physical And Chemical Properties Analysis
“2-(4-acetylphenoxy)-N-methylacetamide” is a solid compound . It has a molecular weight of 193.2 . The InChI code is 1S/C10H11NO3/c1-7(12)8-2-4-9(5-3-8)14-6-10(11)13/h2-5H,6H2,1H3,(H2,11,13) .
Future Directions
While specific future directions for “2-(4-acetylphenoxy)-N-methylacetamide” are not available, research into ADCs, which can utilize related compounds, is ongoing. Challenges include the selection of appropriate target antigens, stable linkers, and highly potent cytotoxic drugs . Understanding these key determining factors can guide the development of these complex molecules .
properties
IUPAC Name |
2-(4-acetylphenoxy)-N-methylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8(13)9-3-5-10(6-4-9)15-7-11(14)12-2/h3-6H,7H2,1-2H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTVRFYWPUUMMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(=O)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetylphenoxy)-N-methylacetamide |
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